Cas no 78347-71-4 (4-amino-5,5-difluoropentanoic acid)

4-Amino-5,5-difluoropentanoic acid is a fluorinated amino acid derivative with potential applications in medicinal chemistry and peptide synthesis. The presence of two fluorine atoms at the 5-position enhances its metabolic stability and influences its electronic properties, making it a valuable building block for drug design. The amino and carboxyl functional groups allow for further derivatization or incorporation into peptide chains. Its structural features may contribute to improved bioavailability and binding affinity in bioactive compounds. This compound is particularly useful in the development of enzyme inhibitors or fluorinated analogs of natural amino acids, offering researchers a tool to explore structure-activity relationships.
4-amino-5,5-difluoropentanoic acid structure
78347-71-4 structure
Product Name:4-amino-5,5-difluoropentanoic acid
CAS No:78347-71-4
MF:C5H9F2NO2
MW:153.12726855278
MDL:MFCD16990743
CID:4186881
PubChem ID:13050369
Update Time:2025-06-14

4-amino-5,5-difluoropentanoic acid Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid, 4-amino-5,5-difluoro-
    • 4-amino-5,5-difluoropentanoic acid
    • SCHEMBL11189142
    • 78347-71-4
    • AKOS026740819
    • EN300-89586
    • 4-amino-5,5-difluoropentanoicacid
    • CS-0345834
    • 4-amino-4-difluoromethylbutyric acid
    • MDL: MFCD16990743
    • Inchi: 1S/C5H9F2NO2/c6-5(7)3(8)1-2-4(9)10/h3,5H,1-2,8H2,(H,9,10)
    • InChI Key: OONKUSOSFMPOHE-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CCC(N)C(F)F

Computed Properties

  • Exact Mass: 153.06013485Da
  • Monoisotopic Mass: 153.06013485Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.2
  • Topological Polar Surface Area: 63.3Ų

4-amino-5,5-difluoropentanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Ambeed
A1139287-1g
4-Amino-5,5-difluoropentanoic acid
78347-71-4 95%
1g
$1170.0 2025-04-16
Enamine
EN300-89586-0.05g
4-amino-5,5-difluoropentanoic acid
78347-71-4
0.05g
$1560.0 2023-09-01
Enamine
EN300-89586-0.1g
4-amino-5,5-difluoropentanoic acid
78347-71-4
0.1g
$1635.0 2023-09-01
Enamine
EN300-89586-0.25g
4-amino-5,5-difluoropentanoic acid
78347-71-4
0.25g
$1708.0 2023-09-01
Enamine
EN300-89586-0.5g
4-amino-5,5-difluoropentanoic acid
78347-71-4
0.5g
$1783.0 2023-09-01
Enamine
EN300-89586-1.0g
4-amino-5,5-difluoropentanoic acid
78347-71-4
1.0g
$1857.0 2023-02-11
Enamine
EN300-89586-2.5g
4-amino-5,5-difluoropentanoic acid
78347-71-4
2.5g
$3641.0 2023-09-01
Enamine
EN300-89586-5.0g
4-amino-5,5-difluoropentanoic acid
78347-71-4
5.0g
$5387.0 2023-02-11
Enamine
EN300-89586-10.0g
4-amino-5,5-difluoropentanoic acid
78347-71-4
10.0g
$7988.0 2023-02-11
Enamine
EN300-89586-1g
4-amino-5,5-difluoropentanoic acid
78347-71-4
1g
$1857.0 2023-09-01

4-amino-5,5-difluoropentanoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:78347-71-4)4-amino-5,5-difluoropentanoic acid
Order Number:A1052010
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:34
Price ($):1053.0
Email:sales@amadischem.com

Additional information on 4-amino-5,5-difluoropentanoic acid

Recent Advances in the Study of 4-Amino-5,5-difluoropentanoic Acid (CAS: 78347-71-4)

4-Amino-5,5-difluoropentanoic acid (CAS: 78347-71-4) is a fluorinated amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and pharmacological properties. Recent studies have explored its potential as a building block for novel therapeutics, particularly in the development of enzyme inhibitors and prodrugs. This research brief synthesizes the latest findings on this compound, highlighting its applications, mechanisms of action, and future directions in drug discovery.

One of the most notable applications of 4-amino-5,5-difluoropentanoic acid is its role as a key intermediate in the synthesis of gamma-aminobutyric acid (GABA) analogs. GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogs are widely used to treat neurological disorders such as epilepsy and anxiety. The difluorinated backbone of this compound enhances its metabolic stability and bioavailability, making it a promising candidate for the development of next-generation GABAergic drugs. Recent studies have demonstrated its efficacy in preclinical models, with improved pharmacokinetic profiles compared to non-fluorinated analogs.

In addition to its neurological applications, 4-amino-5,5-difluoropentanoic acid has shown potential in oncology research. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound could serve as a precursor for the synthesis of histone deacetylase (HDAC) inhibitors. HDACs are enzymes involved in epigenetic regulation, and their inhibition has emerged as a promising strategy for cancer therapy. The study found that derivatives of 4-amino-5,5-difluoropentanoic acid exhibited potent HDAC inhibitory activity and selective cytotoxicity against cancer cell lines, with minimal effects on normal cells.

Another area of interest is the use of 4-amino-5,5-difluoropentanoic acid in prodrug design. Prodrugs are inactive compounds that are metabolized into active drugs in the body, often improving drug delivery and reducing side effects. Researchers have leveraged the unique chemical properties of this compound to develop prodrugs with enhanced tissue penetration and controlled release profiles. For example, a recent study in the European Journal of Pharmaceutical Sciences described a prodrug of an antiviral agent that incorporated 4-amino-5,5-difluoropentanoic acid, resulting in improved oral bioavailability and sustained drug release.

The synthesis and characterization of 4-amino-5,5-difluoropentanoic acid have also been the focus of recent research. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, have been employed to elucidate its structural features and purity. These studies have provided valuable insights into the compound's stability under various physiological conditions, which is critical for its pharmaceutical applications. Furthermore, computational modeling has been used to predict its interactions with biological targets, aiding in the rational design of derivatives with optimized activity.

Despite these advancements, challenges remain in the clinical translation of 4-amino-5,5-difluoropentanoic acid-based therapeutics. Issues such as scalability of synthesis, potential toxicity, and regulatory hurdles need to be addressed. Ongoing research is focused on optimizing synthetic routes, conducting comprehensive toxicity studies, and exploring novel formulations to overcome these barriers. Collaborative efforts between academia and industry will be essential to accelerate the development of this compound into viable therapeutic agents.

In conclusion, 4-amino-5,5-difluoropentanoic acid (CAS: 78347-71-4) represents a versatile and promising scaffold in chemical biology and drug discovery. Its applications span neurological disorders, oncology, and prodrug design, with recent studies underscoring its potential to address unmet medical needs. As research continues to unravel its full therapeutic potential, this compound is poised to make significant contributions to the field of medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:78347-71-4)4-amino-5,5-difluoropentanoic acid
A1052010
Purity:99%
Quantity:1g
Price ($):1053.0
Email